molecular formula C12H12O B3179818 1-(7,8-Dihydronaphthalen-1-yl)ethanone CAS No. 802918-39-4

1-(7,8-Dihydronaphthalen-1-yl)ethanone

Cat. No. B3179818
CAS RN: 802918-39-4
M. Wt: 172.22 g/mol
InChI Key: UPGAFYYUKNFJCB-UHFFFAOYSA-N
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Description

“1-(7,8-Dihydronaphthalen-1-yl)ethanone” is a chemical compound with the molecular formula C12H10O . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone, 1- (1-Naphthalenyl)ethanone, 1-Acetonaphthalene, 1-Naphthyl methyl ketone, α-Methyl naphthyl ketone, NSC 7659, and 1- (Naphthalen-4-yl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(7,8-Dihydronaphthalen-1-yl)ethanone” can be represented by the InChI string: InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(7,8-Dihydronaphthalen-1-yl)ethanone” include its molecular weight, which is 170.2072 . More detailed information like melting point, boiling point, density, and other physical properties can be found on various chemical databases .

Scientific Research Applications

Transformation in Wastewater Treatment

1-(7,8-Dihydronaphthalen-1-yl)ethanone, as part of certain fragrance compounds, undergoes transformation when treated with ozone in wastewater. This reaction leads to various transformation products, which are characterized using gas chromatography and mass spectrometry. This study is significant for understanding the removal efficiencies and reaction kinetics of fragrance compounds in advanced wastewater treatments (Janzen et al., 2011).

Role in Synthesis of Odorants

This compound is also explored in the synthesis of musk odorants. Through multi-step syntheses involving silicon analogues of phantolide-type musk odorants, researchers have developed new compounds with unique olfactory properties. This research contributes to the field of fragrance chemistry and the development of novel odorants (Gluyas et al., 2010).

Catalysis in Organic Synthesis

In organic synthesis, 1-(7,8-Dihydronaphthalen-1-yl)ethanone is used in gold-catalyzed reactions. These reactions involve isomerization of alkynyl tetralones, yielding 2-naphthylmethyl ketones. Such processes are significant for the synthesis of complex organic molecules, providing a pathway for the development of new pharmaceuticals and materials (Chan et al., 2009).

Antiviral Agent Synthesis

This compound serves as a starting material in the synthesis of heterocyclic derivatives with antiviral properties. The synthesized compounds demonstrate promising antiviral activities, comparable to existing drugs like Acyclovir, highlighting its potential in medicinal chemistry (Mohamed et al., 2010).

Study of Chemical Structures and Stability

The compound's structural characteristics and stability have been studied extensively. For instance, the crystal structure and equilibration of its derivatives have been explored, providing insights into its chemical behavior. This information is crucial for designing stable and effective pharmaceuticals and materials (Massy-Westropp et al., 1993).

Electrophilic Substitution Reactions

Electrophilic aromatic substitution reactions using methyl vinyl ethers with 1-(7,8-Dihydronaphthalen-1-yl)ethanone have been developed for the synthesis of dihydronaphthalenes. These reactions are important for the synthesis of complex organic compounds, which have applications in drug development and materials science (Harrowven & Tyte, 2002).

properties

IUPAC Name

1-(7,8-dihydronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGAFYYUKNFJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1CCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,8-Dihydronaphthalen-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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